![molecular formula C18H16N4O3 B2889558 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)nicotinamide CAS No. 1797721-91-5](/img/structure/B2889558.png)

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

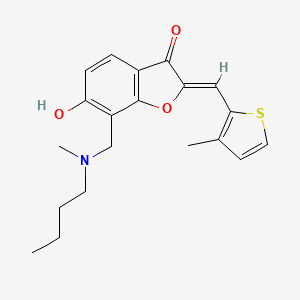

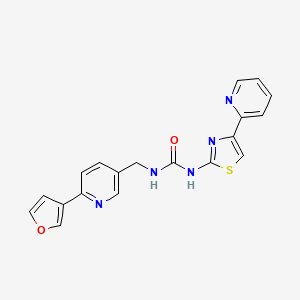

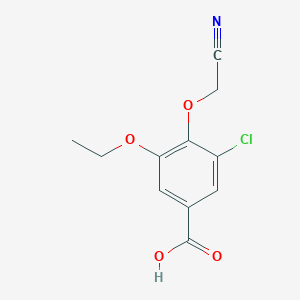

“N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)nicotinamide” is a complex organic compound. It contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which is a bicyclic system with a benzene ring fused to a 1,4-dioxin ring .

Chemical Reactions Analysis

The reaction mechanism for the synthesis of compounds containing a 2,3-dihydrobenzo[b][1,4]dioxin moiety was proposed as an intramolecular aromatic electrophilic substitution of 1-bromo-2-(aryloxymethyl)thiiran-1-iums, generated from aryloxymethylthiiranes and NBS, and the subsequent DMSO nucleophilic ring opening reaction of thiiran-1-iums followed by the water displacement .Aplicaciones Científicas De Investigación

Molecular Assemblies and Crystal Lattice Features

Studies on the structural and energetic analysis of molecular assemblies involving nicotinamide derivatives have shown significant insights into the recognition patterns and crystal lattice energetic features of these compounds. For example, research on cocrystals of pharmaceutically active N-donor compounds, including nicotinamide, with dihydroxybenzoic acids, provides a foundation for understanding the interaction networks and the affinity of COOH and OH groups towards N-donor compounds like nicotinamide (Jarzembska et al., 2017).

Biochemical Properties and Enzymatic Activities

Research on nicotinamide N-methyltransferase (NNMT), which catalyzes the N-methylation of nicotinamide and related compounds, has unveiled the enzyme's significant role in the metabolism of nicotinamide derivatives. The enzymatic activity of NNMT and its impact on cellular metabolism and detoxification reactions highlight the biochemical significance of nicotinamide derivatives (Rini et al., 1990).

Therapeutic Potentials

Several studies have investigated the therapeutic potentials of nicotinamide derivatives, including their roles in protecting against various conditions. For instance, research into the metabolic activation of proximate carcinogens to ultimate carcinogens during lipid peroxidation sheds light on the biochemical pathways involving nicotinamide derivatives and their implications for cancer therapy (Dix & Marnett, 1983).

Inhibition of Metal Corrosion

Nicotinamide derivatives have also been explored for their corrosion inhibition effects on metals in acidic solutions, demonstrating the chemical versatility and application of these compounds beyond biomedical research. The study of their adsorption behavior and inhibition efficiency offers valuable insights into the practical applications of nicotinamide derivatives in industrial chemistry (Chakravarthy et al., 2014).

Safety and Hazards

Mecanismo De Acción

Mode of Action

It is believed to involve a nucleophilic attack of nitrogen atom on electrophilic sulfur atom in aqueous Na2CO3 at pH 10 under stirring at room temperature . This results in the formation of water-soluble sodium salts of sulfonamide which are precipitated as water-insoluble product .

Result of Action

Additionally, it may restore the down-regulated expression of β-catenin, a key mediator of the Wnt/β-catenin pathway, in cells exposed to hydrogen peroxide .

Propiedades

IUPAC Name |

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3/c23-18(13-4-3-7-19-8-13)21-14-9-20-22(10-14)11-15-12-24-16-5-1-2-6-17(16)25-15/h1-10,15H,11-12H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUIFBFVBXLGPIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

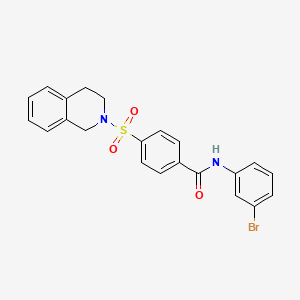

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenylbutanamide](/img/structure/B2889485.png)

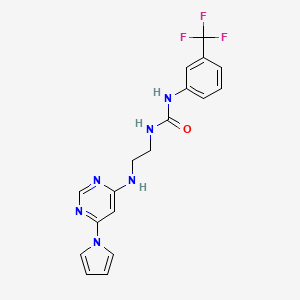

![1-(3,4-dimethoxybenzyl)-3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2889487.png)

![(E)-3,4,5-trimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2889489.png)